1-Benzyl-4-(5-bromopyridin-3-yl)piperazine

Serotonin 5-HT₆ receptor GPCR modulation CNS drug discovery

1-Benzyl-4-(5-bromopyridin-3-yl)piperazine (CAS 954388-11-5) is a heterocyclic small molecule belonging to the N-aryl-N′-benzylpiperazine class, with molecular formula C₁₆H₁₈BrN₃ and a molecular weight of 332.24 g/mol. The compound incorporates three pharmacophorically distinct elements: an N-benzylpiperazine core, a 5-bromopyridin-3-yl substituent at the opposite piperazine nitrogen, and a bromine atom positioned at the meta position of the pyridine ring relative to the piperazine attachment point.

Molecular Formula C16H18BrN3
Molecular Weight 332.24 g/mol
CAS No. 954388-11-5
Cat. No. B1395779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(5-bromopyridin-3-yl)piperazine
CAS954388-11-5
Molecular FormulaC16H18BrN3
Molecular Weight332.24 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=CC(=CN=C3)Br
InChIInChI=1S/C16H18BrN3/c17-15-10-16(12-18-11-15)20-8-6-19(7-9-20)13-14-4-2-1-3-5-14/h1-5,10-12H,6-9,13H2
InChIKeyLJULJEIXEDMQCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-(5-bromopyridin-3-yl)piperazine (CAS 954388-11-5) – Procurement-Relevant Identity and Class Context


1-Benzyl-4-(5-bromopyridin-3-yl)piperazine (CAS 954388-11-5) is a heterocyclic small molecule belonging to the N-aryl-N′-benzylpiperazine class, with molecular formula C₁₆H₁₈BrN₃ and a molecular weight of 332.24 g/mol . The compound incorporates three pharmacophorically distinct elements: an N-benzylpiperazine core, a 5-bromopyridin-3-yl substituent at the opposite piperazine nitrogen, and a bromine atom positioned at the meta position of the pyridine ring relative to the piperazine attachment point. It is explicitly disclosed in patent WO2007/118900 A1 (Abbott GmbH) as a compound within a series directed at modulation of the serotonin 5-HT₆ receptor [1]. Commercially, the compound is typically supplied at a minimum purity of 95% (HPLC), with storage recommended in cool, dry conditions .

Why Generic Substitution of 1-Benzyl-4-(5-bromopyridin-3-yl)piperazine (CAS 954388-11-5) with In-Class Analogs Risks Experimental Divergence


Piperazine derivatives bearing halogenated pyridine substituents are frequently treated as interchangeable building blocks in medicinal chemistry campaigns; however, even small positional or constitutional variations within this scaffold class produce markedly different biological profiles. The 5-bromopyridin-3-yl substitution pattern present in this compound confers a specific geometric orientation of the bromine atom relative to the piperazine ring that is absent in the more common 2-pyridyl or 4-pyridyl isomers [1]. The patent disclosure WO2007/118900 A1 explicitly enumerates the 3-pyridyl-substituted variant as part of a series targeting the 5-HT₆ receptor, while regioisomeric forms (e.g., 5-bromopyridin-2-yl) are not identically claimed or profiled in that context [2]. Consequently, replacing this compound with a closely related analog—such as the des-benzyl variant (CAS 412347-30-9), the 2-pyridyl regioisomer (CAS 158399-60-1), or the methylene-extended homolog (CAS 1774953-09-1)—introduces an unvalidated structural perturbation that may alter target engagement, selectivity, or synthetic reactivity. The quantitative evidence below identifies exactly where these structural distinctions translate into measurable performance differences.

Quantitative Differentiation Evidence for 1-Benzyl-4-(5-bromopyridin-3-yl)piperazine (CAS 954388-11-5) Relative to Closest Structural Analogs


Regioisomeric Substitution Position: 3-Pyridyl vs. 2-Pyridyl Binding Consequences Verified by Patent-Specific Enumeration

The 5-bromopyridin-3-yl substitution position in the target compound places the bromine atom at the meta position relative to the piperazine–pyridine junction, whereas the more widely available 2-pyridyl regioisomer (CAS 158399-60-1) places bromine at the ortho-equivalent position. In patent WO2007/118900 A1, the 3-pyridyl variant is explicitly listed as an exemplified compound within a 5-HT₆ receptor-targeted series (pages 184–185) [1]. In contrast, the 2-pyridyl regioisomer is not identically recited in that patent, indicating that the screening cascade and SAR exploration leading to patent filing validated the 3-pyridyl geometry for this receptor target. This positional difference translates into a change in the calculated logP (3.17 for the target compound versus 3.36 estimated for the 2-pyridyl isomer based on fragment-based calculation differences), which may affect membrane permeability and off-target partitioning.

Serotonin 5-HT₆ receptor GPCR modulation CNS drug discovery

N-Benzyl Group Presence vs. Des-Benzyl Analog: Impact on Molecular Weight, Lipophilicity, and Pharmacophore Coverage

The target compound incorporates an N-benzyl substituent on the piperazine ring, distinguishing it from the simpler des-benzyl analog 1-(5-bromopyridin-3-yl)piperazine (CAS 412347-30-9). The target compound has a molecular weight of 332.24 g/mol, whereas the des-benzyl analog has a molecular weight of only 242.12 g/mol—a difference of 90.12 g/mol (approximately 27% reduction) . This mass difference is accompanied by a substantial increase in lipophilicity (logP ~3.17 for the target compound versus logP ~1.0 for the des-benzyl analog), reflecting the addition of a phenyl ring. The benzyl group provides an additional aromatic interaction site that is absent in the des-benzyl analog, which may be critical for hydrophobic pocket occupancy in target binding sites. The des-benzyl analog carries a free NH on piperazine, introducing a hydrogen bond donor that can alter selectivity profiles and metabolic stability.

Medicinal chemistry Structure-activity relationship Fragment-based drug design

Methylene Spacer Variation: Direct Pyridine–Piperazine Linkage vs. Methylene-Extended Homolog – Synthetic Tractability and Conformational Differences

The target compound features a direct N–C bond between the piperazine nitrogen and the pyridine C3 position, whereas the methylene-extended homolog 1-Benzyl-4-[(5-bromopyridin-3-yl)methyl]piperazine (CAS 1774953-09-1) inserts a CH₂ spacer between the piperazine and pyridine rings . The direct linkage in the target compound constrains the conformational relationship between the piperazine and pyridine rings, potentially affecting the presentation of the bromine atom in three-dimensional space. The synthetic route disclosed for the target compound involves direct nucleophilic aromatic substitution of 1-benzylpiperazine with 3,5-dibromopyridine, a well-established transformation with reported conditions (K₂CO₃, DMF, 200 °C) . The methylene-extended homolog requires a different synthetic approach involving alkylation rather than direct arylation, which may result in different impurity profiles and scalability considerations.

Synthetic chemistry Conformational analysis Building block utility

Commercial Purity Benchmark: 95% Minimum Specification Enables Direct Use Without Additional Purification in Most Screening Cascades

The target compound is commercially available from multiple suppliers at a minimum purity specification of 95% (HPLC), as verified by AKSci (Product 3886DL) and CymitQuimica/Biosynth (Product 3D-ENB38811) . In contrast, the des-benzyl analog 1-(5-bromopyridin-3-yl)piperazine (CAS 412347-30-9) is also specified at 95% minimum purity , while the 2-pyridyl regioisomer (CAS 158399-60-1) is less commonly stocked and purity specifications are inconsistently documented. The consistent 95% purity benchmark across major suppliers reduces the need for in-house re-purification prior to use in biological assays or as a synthetic intermediate, improving workflow efficiency and reducing hidden procurement costs associated with low-purity batches.

Compound procurement Quality control High-throughput screening

Bromine as a Synthetic Diversification Handle: Meta-Positioning on Pyridine Enables Selective Cross-Coupling Chemistry

The bromine atom at the 5-position (meta to the piperazine attachment point at C3) of the pyridine ring serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions. The meta-substitution pattern electronically deactivates the pyridine ring less than ortho- or para-substitution relative to the ring nitrogen, potentially improving reaction yields in Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings compared to 2-pyridyl or 4-pyridyl brominated analogs . While direct comparative yield data for this specific compound are not available in the open literature, the well-established electronic effect of meta vs. ortho/para substitution on cross-coupling reactivity provides a class-level inference that the 3-pyridyl attachment with 5-bromo substitution offers a more predictable and potentially higher-yielding diversification point than the corresponding 2-pyridyl or 4-pyridyl regioisomers. This property is of direct relevance to medicinal chemistry groups using this compound as a key intermediate for parallel library synthesis.

Synthetic methodology Cross-coupling Library synthesis

Validated Application Scenarios for 1-Benzyl-4-(5-bromopyridin-3-yl)piperazine (CAS 954388-11-5) Based on Quantitative Differential Evidence


Serotonin 5-HT₆ Receptor Ligand Discovery and CNS Lead Optimization

The patent-validated enumeration of this compound within WO2007/118900 A1 as part of a 5-HT₆ receptor-targeted series [1] supports its use as a starting scaffold or reference ligand in CNS drug discovery programs targeting serotonergic pathways. The benzyl-piperazine core combined with the 3-pyridyl bromine substitution provides a defined pharmacophore that can be elaborated through the bromine handle. Researchers pursuing 5-HT₆ antagonists or agonists for cognitive disorders, obesity, or mood disorders should prioritize this specific regioisomer over the 2-pyridyl or 4-pyridyl variants, which lack identical patent precedent for this receptor target. The 95% minimum purity specification ensures that initial screening results are not confounded by impurities that could produce false positives or negatives in functional cAMP or β-arrestin recruitment assays.

Parallel Library Synthesis via Palladium-Catalyzed Cross-Coupling at the Bromopyridine Handle

The bromine atom at the 5-position of the pyridine ring, being meta to both the piperazine attachment and the pyridine nitrogen, provides an electronically favorable site for Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig couplings. This compound is suitable as a core scaffold for generating libraries of biaryl, alkyne-linked, or aminated derivatives in parallel format. The direct C–N linkage between piperazine and pyridine eliminates the conformational flexibility associated with methylene-extended homologs (such as CAS 1774953-09-1), producing a more rigid scaffold that simplifies conformational analysis and SAR interpretation . The consistent commercial availability at 95% purity reduces the need for pre-reaction purification, supporting higher-throughput parallel synthesis workflows.

Physicochemical Property Benchmarking for CNS Multiparameter Optimization

With a calculated logP of 3.17 and a topological polar surface area (TPSA) of 19.37 Ų , this compound occupies a favorable region of CNS drug-like chemical space (logP <5, TPSA <90 Ų). It can serve as a reference point for multiparameter optimization (MPO) score calculations when exploring analogues with modified N-substituents or alternative heteroaryl bromides. The absence of hydrogen bond donors and the moderate molecular weight (332.24 g/mol) position it as a lead-like rather than fragment-like scaffold, making it appropriate for hit-to-lead programs where a balance of potency and brain penetration is desired. The clear differentiation from the des-benzyl fragment analog (MW 242, logP 1.0) provides a quantitative framework for assessing the impact of benzyl substitution on overall property profiles.

Selective Chemical Probe Development Through Regioisomer-Controlled Pharmacophore Presentation

The unique 3-pyridyl connectivity pattern of the target compound—distinct from both the 2-pyridyl regioisomer (CAS 158399-60-1) and the 4-pyridyl regioisomer (CAS 1707358-07-3)—offers a geometrically defined presentation of the bromine atom and pyridine nitrogen relative to the piperazine-benzyl axis. This controlled geometry is valuable for structure-based drug design and computational docking studies where the orientation of the halogen bond donor (C–Br) or the pyridine nitrogen hydrogen bond acceptor must be precisely positioned relative to receptor residues. The patent disclosure in WO2007/118900 A1 [1] provides a validated starting point for 5-HT₆ receptor-targeted probe development, reducing the risk of investing synthetic resources in regioisomers that may fail to engage the target with comparable affinity or selectivity.

Quote Request

Request a Quote for 1-Benzyl-4-(5-bromopyridin-3-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.